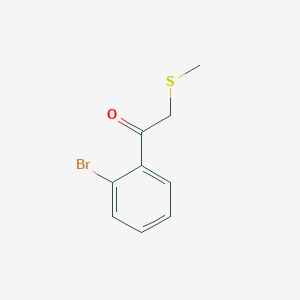

1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one

Description

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak: m/z 245 [M]⁺ (calculated for C₉H₉BrOS).

- Fragmentation patterns: Loss of Br (Δ m/z 79) and SCH₃ (Δ m/z 47).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(2d,2p) level provide insights into the electronic properties:

Frontier Molecular Orbitals (FMOs)

- HOMO-LUMO gap : ~4.2 eV (indicating moderate reactivity).

- HOMO : Localized on the bromophenyl ring and sulfur atom.

- LUMO : Dominated by the ketone and aromatic π* orbitals.

Natural Bond Orbital (NBO) Analysis

- Hyperconjugative interactions: LP(S) → σ*(C–Br) stabilizes the structure.

- Charge distribution: Bromine atom carries a partial negative charge (−0.32 e).

| Computational Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | B3LYP/6-311++G(2d,2p) |

| C=O bond order | 1.85 | NBO analysis |

These models align with experimental data, validating the compound’s electronic behavior and reactivity trends.

Properties

Molecular Formula |

C9H9BrOS |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C9H9BrOS/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |

InChI Key |

VNYIDIADJRGNLW-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one with structurally related compounds, focusing on substituent effects, synthetic methods, physical properties, and biological activities.

Physicochemical Properties

Key Observations:

- Melting Points : Sulfur-containing derivatives (e.g., 1f and 5k) exhibit higher melting points (137–193°C) due to intermolecular sulfur-aromatic interactions .

- Spectral Signatures : Methylsulfanyl groups typically show singlet peaks at δ ~2.5–2.8 in ¹H NMR, whereas bromine atoms deshield adjacent aromatic protons .

Reactivity and Stability

- Electrophilic Reactivity : The ortho-bromine may direct electrophilic substitution to the para position, whereas methylsulfanyl groups act as weak directing groups .

- Oxidative Sensitivity : Methylsulfanyl is less prone to oxidation than sulfhydryl (-SH) groups, offering better stability than thiol-containing analogs .

Biological Activity

1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one, an organic compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and a methylsulfanyl group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 229.15 g/mol. The presence of the bromine atom and the sulfur-containing functional group allows for various chemical interactions that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens indicate its effectiveness in inhibiting bacterial growth.

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using standard methods such as the agar well diffusion method. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate |

| Escherichia coli | 25 | Moderate |

| Pseudomonas aeruginosa | 15 | Moderate |

| Candida albicans | 20 | Moderate |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human cancer cell lines such as HeLa and MCF-7, showing promising results in inhibiting cell proliferation.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxicity of the compound using flow cytometry. Results indicated that at concentrations of 7.9 µM, significant cell cycle arrest occurred at the pre-G1 phase, suggesting apoptosis induction in cancer cells.

The mechanism by which this compound exerts its biological effects is linked to its structural features:

- Interaction with Proteins : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo oxidation reactions.

- Influence on Enzyme Activity : These interactions can modulate enzyme or receptor activity, influencing various biochemical pathways involved in cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.